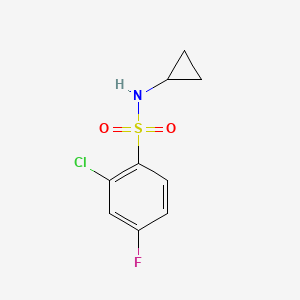

2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Description

Background of halogenated sulfonamides in chemical research

Halogenated sulfonamides represent a significant advancement in the evolution of sulfonamide chemistry, building upon the foundational work established with early sulfonamide drugs in the 1930s. The introduction of halogen substituents into sulfonamide structures has been shown to significantly alter the chemical and biological properties of these compounds, creating new avenues for research and application. Modern research indicates that halogenated sulfonamides exhibit enhanced stability and unique reactivity patterns compared to their non-halogenated counterparts, making them valuable targets for synthetic chemistry investigations.

The incorporation of halogen atoms, particularly chlorine and fluorine, into sulfonamide frameworks has been extensively studied for its effects on molecular properties. Research demonstrates that halogen substituents can significantly influence the electronic distribution within the molecule, affecting both its chemical reactivity and physical characteristics. The presence of both chlorine and fluorine atoms in 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide creates a unique electronic environment that distinguishes it from simpler halogenated sulfonamides. Studies have shown that the positioning of halogen substituents on the benzene ring is crucial for determining the overall molecular behavior, with ortho-positioned halogens often exhibiting different effects compared to meta or para configurations.

Contemporary investigations have revealed that halogenated sulfonamides demonstrate enhanced metabolic stability compared to their non-halogenated analogs. This increased stability is attributed to the electron-withdrawing effects of halogen substituents, which reduce the susceptibility of the sulfonamide group to hydrolytic degradation. The dual halogenation pattern present in 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide represents an advanced approach to molecular design, where multiple halogen atoms work synergistically to modify the compound's overall properties.

Significance of cyclopropyl-containing sulfonamides

The inclusion of cyclopropyl groups in pharmaceutical and chemical compounds has emerged as a sophisticated strategy in modern molecular design, with research demonstrating multiple advantages conferred by this unique three-membered ring system. The cyclopropyl fragment exhibits distinctive structural and electronic properties that make it particularly valuable in drug discovery and chemical synthesis applications. The ring strain inherent in the cyclopropyl system, combined with its unique bonding characteristics, creates a molecular environment that can significantly enhance the properties of compounds containing this moiety.

Research has established that cyclopropyl rings contribute to enhanced metabolic stability in organic compounds, a property particularly relevant for pharmaceutical applications. The enhanced pi-character of carbon-carbon bonds in cyclopropane rings, along with their shorter and stronger carbon-hydrogen bonds compared to normal alkanes, creates a more chemically stable environment. In the context of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, the cyclopropyl group attached to the nitrogen atom of the sulfonamide moiety represents a strategic structural modification that can influence both the compound's chemical reactivity and its interaction with biological systems.

The geometric constraints imposed by the cyclopropyl ring system contribute to conformational restriction, which can lead to enhanced binding affinity and selectivity in biological interactions. Studies indicate that the coplanarity of the three carbon atoms in the cyclopropyl ring creates a unique spatial arrangement that can complement specific binding sites. The incorporation of cyclopropyl groups has been shown to address multiple challenges in chemical development, including enhancing potency, reducing off-target effects, and improving brain permeability characteristics.

Furthermore, research demonstrates that cyclopropyl-containing compounds often exhibit altered pharmacokinetic properties, including decreased plasma clearance and modified distribution patterns. The cyclopropyl group's influence on the overall molecular conformation of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide contributes to its distinctive chemical profile and distinguishes it from other sulfonamide derivatives.

Historical context of benzene-sulfonamide derivatives

The historical development of benzene-sulfonamide derivatives traces back to the groundbreaking discovery of sulfanilamide and its precursor compounds in the early twentieth century. Sulfanilamide was first synthesized in 1908 by Austrian chemist Paul Josef Jakob Gelmo as part of his doctoral dissertation, though its medicinal potential remained unrecognized for nearly three decades. The compound was patented in 1909, but it was not until the 1930s that the therapeutic significance of sulfonamide structures became apparent through the work of Gerhard Domagk and his research team.

The pivotal moment in sulfonamide history occurred with the discovery of Prontosil, a red azo dye containing a sulfonamide moiety, which was found to be effective against streptococcal infections in laboratory animals. This discovery, made by Domagk at the Bayer Laboratories in Germany, marked the beginning of the modern antibiotic era and earned Domagk the 1939 Nobel Prize in Physiology or Medicine. The subsequent research revealed that Prontosil was metabolized to sulfanilamide, establishing the sulfonamide group as the active pharmacophore responsible for the observed therapeutic effects.

The evolution from simple sulfanilamide to more complex benzene-sulfonamide derivatives represents a significant advancement in medicinal chemistry. Early researchers quickly recognized that modifications to the basic sulfonamide structure could lead to improved efficacy and reduced toxicity. The introduction of various substituents on the benzene ring became a standard approach for developing new sulfonamide compounds with enhanced properties. This historical progression laid the foundation for the development of sophisticated compounds like 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, which incorporates multiple structural modifications designed to optimize its chemical and biological characteristics.

The transformation of sulfonamide chemistry from simple derivatives to complex halogenated compounds reflects the evolution of synthetic organic chemistry over the past century. Modern benzene-sulfonamide derivatives benefit from advanced synthetic methodologies and a deeper understanding of structure-activity relationships, enabling the design of compounds with precisely tailored properties for specific applications.

Classification within the chemical taxonomy

The systematic classification of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide within established chemical taxonomies provides important insights into its structural relationships and potential properties. According to comprehensive chemical classification systems, this compound belongs to the broader category of organic compounds, specifically falling under the classification of sulfonamides. The hierarchical classification places it within multiple overlapping categories that reflect its diverse structural components and functional groups.

At the highest taxonomic level, the compound is classified as an organic compound containing carbon, hydrogen, nitrogen, oxygen, sulfur, and halogen atoms. The presence of the sulfonamide functional group places it within the category of organosulfur compounds, while the halogen substituents classify it among organohalogen compounds. The benzene ring system establishes its classification as an aromatic compound, and the cyclopropyl substituent contributes to its categorization as a cycloalkane derivative.

The molecular structure data reveals specific identifiers that facilitate accurate classification and database searches. The compound's International Union of Pure and Applied Chemistry name, 2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide, provides a systematic description of its structural features. The Simplified Molecular-Input Line-Entry System representation (C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl) encodes the complete connectivity information, while the International Chemical Identifier string (InChI=1S/C9H9ClFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2) provides standardized structural representation.

The following table summarizes the key classification parameters for 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide:

| Classification Category | Specific Classification |

|---|---|

| Molecular Formula | C₉H₉ClFNO₂S |

| Molecular Weight | 249.69 g/mol |

| Chemical Class | Halogenated Sulfonamide |

| Structural Type | Aromatic Sulfonamide |

| Functional Groups | Sulfonamide, Chloro, Fluoro, Cyclopropyl |

| International Chemical Identifier Key | CXGOLWNNCDQUOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |

The compound's classification within chemical databases facilitates comparative analysis with structurally related compounds and enables researchers to identify potential synthetic routes and applications. The Chemical Abstracts Service number 1378921-79-9 provides a unique identifier for the compound in scientific literature and commercial databases. This systematic classification framework supports both theoretical studies and practical applications by establishing clear structural relationships and enabling efficient database searches for related compounds.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGOLWNNCDQUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378921-79-9 | |

| Record name | 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with cyclopropylamine . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 3-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide (CAS 1795090-16-2, C₁₉H₂₃ClFN₃O₂S , MW 411.9 g/mol) . Key structural variations include:

| Parameter | Target Compound | Analog (CAS 1795090-16-2) |

|---|---|---|

| Chloro Position | 2-position (ortho to sulfonamide) | 3-position (meta to sulfonamide) |

| Sulfonamide Substituents | Single cyclopropyl group | Cyclopentyl + pyrazolylmethyl group |

| Additional Groups | None | 1-methylpyrazole with cyclopropyl substituent |

| Molecular Complexity | Simple aryl sulfonamide | Extended structure with heterocyclic (pyrazole) and aliphatic (cyclopentyl) moieties |

Electronic and Steric Effects

- In the analog, the 3-chloro position may reduce steric hindrance near the sulfonamide, altering binding interactions.

Cyclopropyl vs. Cyclopentyl :

Physicochemical Properties

| Property | Target Compound | Analog (CAS 1795090-16-2) |

|---|---|---|

| Molecular Weight | 248.5 g/mol | 411.9 g/mol |

| Predicted LogP | ~2.1 (estimated) | ~4.3 (higher lipophilicity) |

| Solubility | Moderate (polar groups) | Likely lower (bulky substituents) |

The analog’s higher molecular weight and lipophilicity suggest reduced aqueous solubility but improved membrane permeability, a trade-off common in drug design.

Research Findings and Implications

- Target Compound: Limited data is available, but its simpler structure may favor metabolic stability and synthetic accessibility. The ortho-chloro substituent could sterically hinder sulfonamide deprotonation, affecting binding to targets like carbonic anhydrases .

- Analog (CAS 1795090-16-2) : The pyrazole and cyclopentyl groups may enhance selectivity for complex binding pockets. Recent studies (2024) highlight such derivatives in kinase inhibition, though specific biological data remains proprietary .

Biological Activity

2-Chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorobenzene ring, with a cyclopropyl group linked to the nitrogen atom. Its structural characteristics contribute to its unique chemical reactivity and biological properties.

The primary mechanism of action for sulfonamides, including 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, involves the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for folate synthesis in bacteria, which is essential for DNA replication and cell division. By inhibiting DHPS, sulfonamides effectively halt bacterial growth and replication, making them valuable in treating bacterial infections .

Antimicrobial Activity

Research indicates that 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide exhibits significant antimicrobial properties. Studies have shown that similar sulfonamide compounds effectively inhibit various bacterial strains. The presence of the fluorine atom enhances its reactivity and potential binding affinity to target enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The structural features of the compound may allow it to modulate inflammatory pathways effectively. Compounds with similar structures have demonstrated efficacy in reducing inflammation in various biological models .

Comparative Analysis with Related Compounds

A comparative analysis of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide with structurally similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-cyclopropyl-4-fluorobenzenesulfonamide | Lacks chloro substituent; retains amino and cyclopropyl | Antimicrobial properties |

| 5-bromo-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | Contains bromo instead of amino; retains other features | Potentially similar antimicrobial effects |

| 4-amino-N-cyclopropyl-3-fluorobenzenesulfonamide | Fluorine at different position; amino at para position | Varies based on position changes |

This table illustrates how variations in substituents can influence the biological activity of sulfonamide derivatives.

Study on Antimicrobial Efficacy

In a study conducted on various sulfonamide derivatives, including 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, it was found that the compound exhibited strong inhibitory effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for clinical application .

Anti-inflammatory Research

Another study evaluated the anti-inflammatory properties of related sulfonamides in a murine model of inflammation. The results indicated that these compounds significantly reduced inflammatory markers such as TNF-alpha and IL-6, supporting their potential use as anti-inflammatory agents .

Synthesis Methods

The synthesis of 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves several steps:

- Formation of the sulfonamide : Reaction between chlorosulfonic acid and the corresponding amine.

- Cyclization : Introduction of the cyclopropyl group via nucleophilic substitution.

- Fluorination : Use of fluorinating agents to introduce the fluorine atom at the para position.

These methods allow for precise control over the structural features of the compound, enhancing its biological activity .

Q & A

Basic: What are the key synthetic routes for 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide?

Methodological Answer:

Synthesis typically involves sulfonylation of a substituted benzene precursor. A general approach includes:

Sulfonation : React 2-chloro-4-fluorobenzenesulfonyl chloride with cyclopropylamine in anhydrous dichloromethane (DCM) under nitrogen.

Workup : Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key parameters include maintaining anhydrous conditions and controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Yield optimization requires monitoring reaction completion via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: How can the purity and identity of the compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR : Compare H/C NMR shifts with predicted values (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 7.0–8.0 ppm).

- Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺ at m/z 278.6).

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 60:40, 1 mL/min).

Cross-reference data with literature for sulfonamide analogs to validate structural assignments .

Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

Contradictions may arise from residual solvents, rotamers, or byproducts. Steps to address:

Repeat Synthesis : Ensure reaction reproducibility under controlled conditions.

Variable Temperature NMR : Identify rotameric equilibria (e.g., sulfonamide N–H proton splitting at low temperatures).

2D NMR (COSY, HSQC) : Assign ambiguous peaks and detect coupling patterns.

Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted cyclopropylamine) to confirm overlaps.

Document all anomalies and compare with crystallographic data for analogous compounds .

Advanced: What strategies optimize regioselectivity during sulfonylation?

Methodological Answer:

Regioselectivity challenges arise from competing nucleophilic sites. Mitigation methods:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Temperature Control : Lower temperatures (−10°C) favor kinetically controlled N-cyclopropyl substitution over O-sulfonation.

Validate outcomes via LC-MS and kinetic studies (e.g., time-resolved IR spectroscopy) .

Basic: What purification methods are effective for removing halogenated byproducts?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between DCM and 5% HCl to remove unreacted amines.

- Recrystallization : Use ethanol/water (8:2) for high recovery of crystalline product.

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).

Monitor byproduct removal via GC-MS or halogen-specific tests (e.g., Beilstein test) .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase, a sulfonamide target).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess steric/electronic effects of Cl/F substituents.

Validate predictions with in vitro enzyme assays .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.

- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal.

Refer to SDS of structurally similar compounds (e.g., 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide) for toxicity benchmarks .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis : Vary substituents (e.g., replace Cl with Br, cyclopropyl with other alkyl groups).

Biological Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration assay.

Data Analysis : Plot IC₅₀ vs. substituent hydrophobicity (log P) or electronic parameters.

Prioritize analogs with >50% inhibition at 10 µM for further optimization .

Advanced: What mechanistic insights can kinetic isotope effects (KIE) provide?

Methodological Answer:

- Deuterium Labeling : Synthesize N-deuterated cyclopropylamine to study H/D exchange in sulfonamide formation.

- KIE Measurement : Compare reaction rates (kH/kD > 1 indicates proton transfer in the rate-determining step).

- Computational Validation : Match experimental KIE with transition-state theory calculations (e.g., Gaussian 09).

This clarifies whether nucleophilic attack or proton transfer limits reaction efficiency .

Basic: What are the compound’s stability profiles under different storage conditions?

Methodological Answer:

- Short-Term : Store at −20°C in amber vials under argon; stable for 6 months.

- Long-Term : Lyophilize and store at −80°C; monitor degradation via HPLC annually.

- Stress Testing : Expose to heat (40°C), light, or humidity (75% RH) for 14 days to identify degradation pathways (e.g., sulfonamide hydrolysis).

Stability data for analogs (e.g., 4-fluoro-N-cyclopropylbenzenesulfonamide) suggest hydrolytic susceptibility at pH < 3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.